Pfmrk Inhibitory Potency: The 4‑Bromophenyl Substituent Delivers Intermediate Affinity with High Ligand Efficiency
In a head-to-head panel of five oxindole compounds assayed under identical conditions, the 4‑bromophenyl derivative (compound 17) inhibited Pfmrk with an IC50 of 3.5 µM, placing it between the unsubstituted phenyl analog (compound 14, IC50 = 4.0 µM) and the 4‑methylphenyl analog (compound 18, IC50 = 1.4 µM) [1]. The bromine atom provides a 14 % improvement in potency relative to the parent phenyl compound without the 2.9‑fold jump in potency (and accompanying shift in selectivity) seen with the 4‑methyl substitution [1].
| Evidence Dimension | IC50 against recombinant Pfmrk (cyclin-dependent kinase of Plasmodium falciparum) |
|---|---|
| Target Compound Data | IC50 = 3.5 µM (compound 17; (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one) |
| Comparator Or Baseline | Compound 14 (unsubstituted phenyl): IC50 = 4.0 µM; Compound 18 (4-methylphenyl): IC50 = 1.4 µM |
| Quantified Difference | 14 % more potent than compound 14; 2.5‑fold less potent than compound 18 |
| Conditions | In vitro kinase activity assay using recombinant Pfmrk, reported in Woodard et al., J. Med. Chem. 2003 (Table 3) |
Why This Matters
For researchers designing chemical probes that require moderate Pfmrk inhibition without the high potency that may compromise selectivity, compound 17 offers a controlled affinity window that is not available from the 4‑methyl or unsubstituted congeners.
- [1] Woodard, C. L.; Li, Z.; Kathcart, A. K.; Terrell, J.; Gerena, L.; Lopez-Sanchez, M.; Kyle, D. E.; Bhattacharjee, A. K.; Nichols, D. A.; Ellis, W.; Prigge, S. T.; Geyer, J. A.; Waters, N. C. Oxindole-Based Compounds Are Selective Inhibitors of Plasmodium falciparum Cyclin Dependent Protein Kinases. J. Med. Chem. 2003, 46 (18), 3877–3882. https://doi.org/10.1021/jm0300983 View Source
